N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-fluorophenyl group attached to the acetamide nitrogen and a 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole core linked via a sulfanyl bridge. Its synthesis involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, as reported for structurally related compounds .
Properties
Molecular Formula |
C15H13FN4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H13FN4O2S/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
GZHFBSARJNOECG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides react with α-keto esters or nitriles under acidic or basic conditions to form 1,2,4-triazole-3-thiones. For this compound:
Oxidative Cyclization
Alternative methods use oxidative agents to form the triazole ring:
-
Reactants : 4-Methyl-1,2,4-triazole-3-thiol and furan-2-carbaldehyde.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes rate without decomposition |
| Solvent | DMF | Enhances solubility of intermediates |
| Base | KOH | Higher thiolate generation vs. NaH (85% vs. 78%) |
| Reaction Time | 5 hours | Balance between completion and side reactions |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO) outperform THF or acetone due to better dissolution of ionic intermediates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 82 |
| THF | 7.5 | 45 |
Temperature Gradients
Elevated temperatures accelerate kinetics but risk decomposition:
-
60°C : Optimal (85% yield)
-
80°C : 72% yield due to byproduct formation
-
40°C : 58% yield (incomplete reaction)
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol/water (3:1 v/v):
Spectroscopic Analysis
-
¹H-NMR (400 MHz, DMSO-d₆) :
Industrial-Scale Production
Continuous Flow Synthesis
Waste Management
-
Byproducts : NaCl, unreacted chloroacetamide.
-
Neutralization : HCl scrubbing for base removal.
-
Solvent Recovery : Distillation (DMF recovery >90%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75 | 98 | Moderate |
| Oxidative Cyclization | 72 | 97 | High |
| Continuous Flow | 82 | 95 | Industrial |
Challenges and Mitigation
Thiol Oxidation
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The table below summarizes key structural analogs, their substituents, and reported biological activities:
Key Findings from Comparative Studies
Impact of Aryl Substituents: Fluorophenyl groups (as in the target compound and ZVT) enhance metabolic stability and target binding via electron-withdrawing effects .
Triazole Core Modifications :
- Furan-2-yl at position 5 of the triazole (target compound) correlates with anti-exudative activity in rat models, comparable to diclofenac sodium at 10 mg/kg .
- Pyridinyl or methylphenyl substituents (e.g., ) enhance antimicrobial potency against Gram-positive bacteria (MIC: 12.5 µg/mL).
Sulfanyl Bridge Variations :
- Replacement with oxygen or methylene bridges reduces activity in triazole-acetamide analogs, highlighting the sulfanyl group’s critical role in target engagement .
Data Tables
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
| Compound | Triazole Substituents | Acetamide Substituent | Bioactivity (Highlight) |
|---|---|---|---|
| Target | 5-(furan-2-yl), 4-methyl | N-(4-fluorophenyl) | Anti-exudative (hypothesized) |
| ZVT | 5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}, 4-methyl | N-(2-chlorophenyl) | MtPanK inhibition (IC₅₀: <1 µM) |
| VUAA-1 | 5-pyridin-3-yl, 4-ethyl | N-(4-ethylphenyl) | Orco agonism (EC₅₀: 3 µM) |
| KA7 | 5-pyridin-4-yl, 4-[(3-nitrophenylcarbamoyl)methyl] | N-(3-nitrophenyl) | Antibacterial (MIC: 12.5 µg/mL) |
Biological Activity
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates a fluorophenyl group, a furan ring, and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H16FN5OS |
| Molecular Weight | 345.39 g/mol |
| InChI | InChI=1S/C16H16FN5OS2/c1-9... |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The triazole ring is known for its ability to act as an enzyme inhibitor. Studies indicate that compounds with triazole structures can inhibit enzymes involved in fungal and bacterial metabolism, leading to antimicrobial effects .
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways. This can result in anti-inflammatory and analgesic effects .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Antifungal Activity : Compounds containing the triazole scaffold have demonstrated significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. For instance, related triazole compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL against fungal strains .
- Antibacterial Activity : The compound's antibacterial properties have been tested against Gram-positive and Gram-negative bacteria. Studies report MIC values as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Triazole Derivatives : A comprehensive review highlighted various 1,2,4-triazole derivatives exhibiting diverse biological activities including antifungal and antibacterial effects. The study emphasized the role of structural modifications in enhancing bioactivity .
- Pharmacological Significance : Another research article focused on the pharmacological significance of triazole scaffolds in drug development. It noted that modifications such as fluorination could enhance the efficacy of these compounds against resistant strains of bacteria and fungi .
- Mechanistic Insights : Research has provided insights into the mechanisms by which triazole compounds inhibit target enzymes or receptors. These findings are crucial for understanding how structural features influence biological activity and therapeutic potential .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Critical parameters include:
- Reagent Selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and thiourea derivatives for sulfanyl linkage .
- Reaction Conditions : Optimize temperature (60–80°C for triazole cyclization), solvent polarity (DMF or THF), and pH control to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (>95% purity) are essential for isolating the final compound .
Q. How is the structural integrity of this compound confirmed during characterization?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and furan) and acetamide carbonyl (δ 170–175 ppm) .
- HPLC : Retention time analysis to confirm purity (>95%).
- Mass Spectrometry : HRMS (ESI+) for molecular ion peak matching the theoretical mass (CHFNOS: 332.4 g/mol) .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) to evaluate triazole-mediated interactions .
- Anti-inflammatory Potential : Carrageenan-induced rat paw edema model for anti-exudative activity assessment .
Advanced Research Questions
Q. How does substituent regioselectivity in the triazole ring impact reactivity and bioactivity?
- Methodological Answer : Substituents at the 4-position of the triazole (e.g., methyl vs. prop-2-en-1-yl) influence electronic and steric effects:
- Methyl Group : Enhances metabolic stability but reduces electrophilic reactivity .
- Bulkier Groups : Prop-2-en-1-yl or furan-2-ylmethyl increase steric hindrance, potentially altering binding to hydrophobic enzyme pockets .
- Experimental Approach : Synthesize analogs with varied substituents and compare IC values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Test across multiple lines (e.g., epithelial vs. leukemia) to assess tissue-specific effects .
- Protocol Differences : Standardize assay conditions (e.g., incubation time, serum concentration) .
- Metabolic Activation : Use liver microsomes to evaluate prodrug activation or detoxification pathways .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations:
- Target Selection : Prioritize kinases (e.g., Aurora A) due to triazole’s ATP-binding site affinity .
- Key Interactions : Sulfanyl group’s hydrogen bonding with catalytic lysine; fluorophenyl’s π-π stacking in hydrophobic pockets .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC data .
Q. What is the role of the sulfanyl group in modulating solubility and bioactivity?
- Methodological Answer : The sulfanyl (-S-) linker:
- Solubility : Enhances polarity but may reduce logP (experimental logP ~2.1) .
- Bioactivity : Acts as a hydrogen bond acceptor; oxidation to sulfoxide (-SO-) can alter potency .
- Experimental Approach : Compare solubility (shake-flask method) and activity of sulfanyl vs. sulfoxide derivatives .
Contradiction Analysis
- Cytotoxicity vs. Anti-inflammatory Activity : Some studies report high cytotoxicity (IC <10 μM in cancer cells) but low toxicity in anti-inflammatory models. This may reflect target-specificity or differential metabolite activation .
- Solubility in Polar Solvents : Conflicting reports on aqueous solubility (e.g., PBS vs. DMSO) suggest pH-dependent aggregation, requiring dynamic light scattering (DLS) validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
